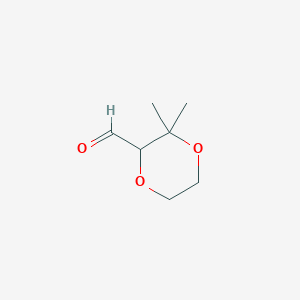

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde

Description

Properties

IUPAC Name |

3,3-dimethyl-1,4-dioxane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2)6(5-8)9-3-4-10-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDDOXAGFAIHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1,4-dioxane with an oxidizing agent to introduce the carbaldehyde group. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize the reaction efficiency and minimize by-products. The use of advanced catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Complex Molecules

- 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde serves as a precursor for various functionalized compounds. Its ability to undergo cycloaddition reactions makes it valuable in synthesizing complex organic molecules.

2. Diels-Alder Reactions

- The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives that are useful in creating biologically active molecules. This application is particularly relevant in the development of pharmaceuticals .

Medicinal Chemistry Applications

1. Drug Development

- Research indicates that derivatives of this compound are being explored for their potential therapeutic effects. They can be modified to enhance biological activity and selectivity towards specific targets in drug design.

2. Biological Activity

- Studies have shown that certain derivatives exhibit antimicrobial and anticancer properties. The structural features of this compound allow for modifications that can lead to enhanced efficacy against various pathogens and cancer cell lines .

Data Tables

Case Studies

Case Study 1: Synthesis of Functionalized Cyclohexenes

In a study focusing on the utility of this compound in Diels-Alder reactions, it was shown that the compound effectively reacted with various dienophiles to produce functionalized cyclohexene derivatives. These derivatives were further transformed into biologically relevant compounds.

Case Study 2: Anticancer Activity

A derivative of this compound was evaluated for its anticancer properties against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that modifications to the dioxane structure could enhance therapeutic potential.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde, we compare it with structurally or functionally related compounds, emphasizing physical properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity in Aerosol Formation this compound may share similarities with unsaturated aldehydes derived from diene oxidation (e.g., from 1,3-butadiene or 2,3-dimethyl-1,3-butadiene). These aldehydes undergo particle-phase oligoester formation, contributing to secondary organic aerosol (SOA) yields. For example, 1,3-butadiene oxidation produces aldehydes that generate SOA yields of 0.10–0.33 oligoester fractions, whereas 2,3-dimethyl-1,3-butadiene shows minimal SOA production due to steric hindrance .

Functional Group Influence Unlike caffeic acid (a phenolic carboxylic acid), this compound lacks hydroxyl or carboxylic acid groups, reducing its antioxidant capacity but enhancing its suitability as a volatile intermediate in synthetic chemistry. Caffeic acid’s applications in food and cosmetics rely on its hydroxyl groups for radical scavenging , whereas the aldehyde group in the target compound may facilitate nucleophilic additions or condensations.

Ring Structure and Stability

- Compared to 3,3-Dimethyl-1,4-diazepan-2-one (a diazepane derivative with a ketone group), the dioxane ring in the target compound provides greater oxidative stability but less pharmacological relevance. Diazepane derivatives are often used in drug synthesis (e.g., anxiolytics) due to their nitrogen-containing rings , whereas dioxane derivatives are more common in polymer or solvent chemistry.

Table 2: Physicochemical Properties (Hypothetical)

| Property | This compound | Unsaturated Aldehydes (e.g., Crotonaldehyde) | Caffeic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 144.17 | ~70–100 | 180.16 |

| Boiling Point | ~180–200°C (estimated) | 102–104°C (crotonaldehyde) | Decomposes |

| Key Functional Groups | Aldehyde, ether | Aldehyde, alkene | Carboxylic acid, phenol |

| Application | Aerosol chemistry, synthesis | SOA formation, industrial solvents | Antioxidants, pharmaceuticals |

Research Findings and Limitations

- However, steric effects from the dimethyl groups might reduce reactivity compared to linear aldehydes.

- Synthetic Utility : Its structure positions it as a candidate for synthesizing heterocyclic compounds or crosslinking agents, though direct studies are lacking.

- Gaps in Data: No experimental data on the compound’s toxicity, exact boiling point, or spectroscopic signatures were found in the provided evidence, highlighting the need for further characterization.

Biological Activity

3,3-Dimethyl-1,4-dioxane-2-carbaldehyde is a synthetic organic compound characterized by its unique dioxane structure. Its potential biological activities have garnered interest in medicinal chemistry and chemical biology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features a dioxane ring with an aldehyde functional group, contributing to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Joksimović et al. (2016) demonstrated that the compound could inhibit the growth of certain pathogenic bacteria without exhibiting toxicity to healthy cells . The minimal inhibitory concentration (MIC) values were determined for several strains, showcasing its potential as an antimicrobial agent.

Cytotoxicity and Cell Viability

In vitro assays have been employed to evaluate the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound selectively induces apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 5 |

| HeLa (Cervical Cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of cellular pathways associated with apoptosis and oxidative stress. The aldehyde group may participate in reactions that lead to the formation of reactive oxygen species (ROS), thereby triggering apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Activity

In a comparative study of various dioxane derivatives, this compound was found to be one of the most effective against Gram-positive bacteria. The study utilized disc diffusion methods to assess antibacterial activity, revealing significant zones of inhibition compared to control compounds .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations of this compound. Flow cytometry analysis revealed increased rates of apoptosis at concentrations above 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer agents targeting breast cancer .

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-1,4-dioxane-2-carbaldehyde, and how can reaction progress be monitored?

A practical approach involves modifying methods for analogous carbaldehydes. For example, oxidation of a diol precursor (e.g., 3,3-dimethyl-1,4-dioxane-2-methanol) using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the aldehyde. Reaction progress should be monitored via thin-layer chromatography (TLC) with a mobile phase such as n-hexane:ethyl acetate (7:3), similar to protocols for 2-arylfuro[3,2-b]pyran-3-carbaldehydes . UV-Vis spectroscopy (ethanol solvent, λ ~270–300 nm) can confirm aldehyde formation, as demonstrated in benzoquinone syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H NMR can identify the aldehyde proton (δ 9.5–10.5 ppm) and methyl groups (δ 1.0–1.5 ppm). C NMR will show the carbonyl carbon (δ ~190–200 ppm). Compare with PubChem’s InChI-derived structural data for validation .

- IR : A strong absorption band near 1720 cm confirms the aldehyde C=O stretch.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (CHO, exact mass 144.0786 g/mol).

Q. What safety protocols are essential when handling this compound?

Follow guidelines for structurally similar aldehydes:

- Use PPE (nitrile gloves, lab coat, safety goggles).

- Conduct reactions in a fume hood to avoid inhalation of volatile aldehydes.

- Dispose of waste via certified hazardous waste services, as recommended for indene-carbaldehyde derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Key variables include:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) may enhance oxidation efficiency.

- Solvent Polarity : Non-polar solvents (e.g., dichloromethane) could improve aldehyde stability.

- Temperature Control : Low temperatures (0–5°C) may suppress side reactions like over-oxidation.

Refer to benzoquinone synthesis optimizations (52.64% yield achieved via controlled HSO/KBrO conditions) for methodology .

Q. How should contradictions between computational predictions and experimental data be resolved?

For example, if experimental NMR data deviates from PubChem’s InChI-derived predictions :

- Re-examine stereochemistry (e.g., axial vs. equatorial substituents in the dioxane ring).

- Validate purity via HPLC or GC-MS to rule out impurities affecting spectral assignments .

Q. What mechanistic insights exist for the oxidation of diol precursors to this aldehyde?

The reaction likely proceeds via a two-step mechanism:

Alcohol Activation : Protonation of the hydroxyl group by acidic conditions (e.g., HSO).

Oxidation : Electron transfer from the alcohol to an oxidizing agent (e.g., KBrO), forming the carbonyl group.

Compare with benzoquinone synthesis, where oxidation of hydroquinones generates quinones .

Q. How can green chemistry principles be applied to this compound’s synthesis?

- Replace toxic solvents (e.g., chloroform) with biodegradable alternatives (e.g., ethyl acetate).

- Use catalytic methods to reduce reagent waste, as seen in benzoxazine green syntheses .

Q. What strategies address challenges in spectral interpretation (e.g., overlapping peaks in NMR)?

- Decoupling Experiments : Use C DEPT to distinguish CH, CH, and CH groups.

- 2D NMR : HSQC and HMBC correlations can resolve ambiguities in ring substituents .

Data Analysis and Validation

Q. How can researchers validate the purity of this compound?

- Chromatography : HPLC with a C18 column (ACN:HO mobile phase) or GC-MS to detect impurities.

- Melting Point : A sharp melting range (<2°C) indicates high purity, though this compound may be liquid at RT.

Q. What are the best practices for reconciling conflicting solubility data?

- Test solubility in tiered solvents (polar to non-polar: water, ethanol, hexane).

- Compare with structurally related compounds (e.g., 2-ethyloxane-4-carbaldehyde solubility in ethanol ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.